
H-Tyr-beta-ala-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-beta-ala-OH typically involves the coupling of beta-alanine and L-tyrosine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as carbodiimides to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic methods, which offer higher specificity and yield compared to chemical synthesis. For example, L-amino acid ligases from Bacillus subtilis can be used to couple beta-alanine and L-tyrosine in the presence of ATP and polyphosphate kinase for ATP regeneration .
Analyse Des Réactions Chimiques
Types of Reactions
H-Tyr-beta-ala-OH can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while reduction can yield alcohol derivatives of the peptide.
Applications De Recherche Scientifique
H-Tyr-beta-ala-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: It serves as a substrate for studying enzyme kinetics and specificity.
Medicine: It has potential therapeutic applications due to its bioactivity and biocompatibility.
Industry: It is used in the development of biomaterials and drug delivery systems.
Mécanisme D'action
The mechanism of action of H-Tyr-beta-ala-OH involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group of the tyrosine residue can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. Additionally, the peptide backbone can interact with enzymes and receptors, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Tyr-Ala-OH: A dipeptide composed of L-tyrosine and L-alanine.
H-Tyr-Tic-OH: A dipeptide with tyrosine and tetrahydroisoquinoline-3-carboxylic acid.
Uniqueness
H-Tyr-beta-ala-OH is unique due to the presence of beta-alanine, which imparts distinct chemical and biological properties. Unlike other dipeptides, it has enhanced solubility and stability, making it suitable for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H16N2O4 |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
3-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H16N2O4/c13-10(12(18)14-6-5-11(16)17)7-8-1-3-9(15)4-2-8/h1-4,10,15H,5-7,13H2,(H,14,18)(H,16,17)/t10-/m0/s1 |
Clé InChI |
CMAQTHNYOAJTHQ-JTQLQIEISA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)NCCC(=O)O)N)O |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)NCCC(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


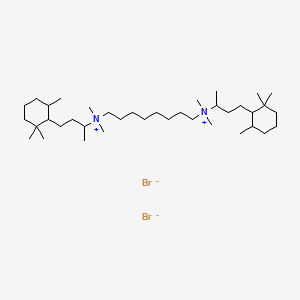


![(E,6Z)-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-6-(1,3,3-trimethylindol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B13766640.png)
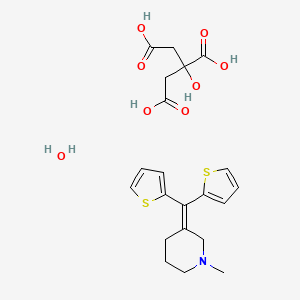
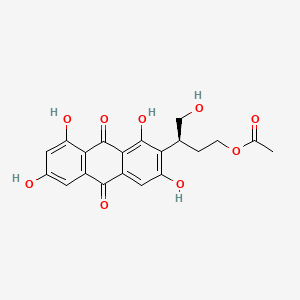
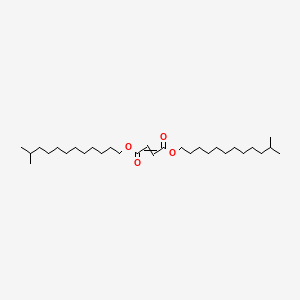
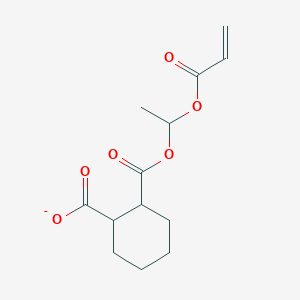
![6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B13766681.png)
![dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)](/img/structure/B13766685.png)

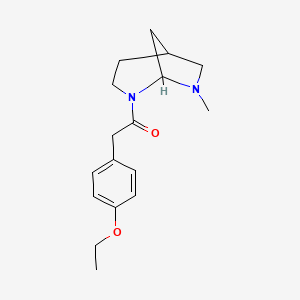
![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)

